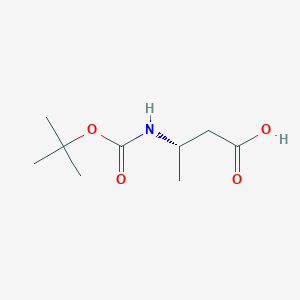

Boc-L-beta-homoalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(5-7(11)12)10-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNDHEONPQYIAN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70420711 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158851-30-0 | |

| Record name | Boc-L-beta-homoalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70420711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-beta-homoalanine: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-L-beta-homoalanine, a protected amino acid analogue, is a valuable building block in the fields of peptide chemistry and drug discovery. Its unique structural properties, arising from the presence of a beta-amino acid backbone and a tert-butoxycarbonyl (Boc) protecting group, offer distinct advantages in the synthesis of novel peptides and peptidomimetics. This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. Detailed experimental protocols for its application in solid-phase peptide synthesis are presented, alongside a discussion of the potential therapeutic applications of peptides incorporating this non-canonical amino acid.

Core Properties of this compound

This compound, systematically named (S)-3-(tert-butoxycarbonylamino)butanoic acid, is a chiral compound distinguished by a Boc-protected amine on the beta-carbon relative to the carboxylic acid. This structural feature imparts unique conformational properties to peptides that incorporate it.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₉H₁₇NO₄ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 99 °C | [2] |

| Optical Rotation [α]D | -17 ± 2° (c=1 in CHCl₃, 20°C) | [1] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as chloroform, dichloromethane, and methanol. | [3] |

| CAS Number | 158851-30-0 | [1] |

| Purity | ≥ 95% (Assay) | [1] |

Structural Information

The structure of this compound provides a foundation for its utility in peptide synthesis. The Boc group offers stable protection of the amine functionality under standard coupling conditions and can be readily removed with mild acid treatment.

Caption: Structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of L-beta-homoalanine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4]

General Synthesis Protocol

-

Dissolution: L-beta-homoalanine is dissolved in a suitable solvent system, often a mixture of water and an organic solvent like acetone or tetrahydrofuran.[4]

-

Basification: A base, such as triethylamine (Et₃N) or sodium hydroxide (NaOH), is added to the solution to deprotonate the amino group of L-beta-homoalanine, rendering it nucleophilic.[4]

-

Boc Protection: Di-tert-butyl dicarbonate, the Boc anhydride, is added to the reaction mixture. The nucleophilic amino group attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of the N-Boc protected amino acid.

-

Workup and Purification: After the reaction is complete, the organic solvent is typically removed under reduced pressure. The aqueous layer is then acidified, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield pure this compound.[4]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptides on a solid support. The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a well-established method for SPPS.

Detailed SPPS Workflow

The following diagram and protocol outline the key steps for incorporating this compound into a peptide chain using manual Boc-SPPS.

Caption: Workflow for Boc-based solid-phase peptide synthesis.

Experimental Protocol for a Single Coupling Cycle

This protocol is for a standard manual SPPS coupling cycle. Reagent equivalents are based on the initial resin loading.

-

Resin Swelling: The resin (e.g., Merrifield resin) is swollen in dichloromethane (DCM) for 30-60 minutes in a fritted reaction vessel.

-

Nα-Boc Deprotection: The swollen resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes to ensure complete removal of the Boc protecting group from the N-terminus of the growing peptide chain.

-

Washing: The resin is washed multiple times with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and byproducts.

-

Neutralization: The resin is treated with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 1-2 minutes, repeated twice, to neutralize the protonated N-terminus. This is followed by thorough washing with DCM.

-

Coupling:

-

Activation: In a separate vessel, this compound (2-4 equivalents) is pre-activated with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like N-hydroxybenzotriazole (HOBt) in a minimal amount of N,N-dimethylformamide (DMF). The activation is typically carried out at 0°C for 10-15 minutes.

-

Coupling Reaction: The activated this compound solution is added to the neutralized resin. The reaction is agitated for 1-2 hours at room temperature.

-

-

Monitoring: The completion of the coupling reaction is monitored using a qualitative ninhydrin (Kaiser) test. A blue color indicates the presence of free primary amines and an incomplete reaction, while a yellow or colorless result signifies a complete coupling.

-

Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. For the Boc/Bzl strategy, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF). The crude peptide is then precipitated with cold diethyl ether, collected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological and Therapeutic Potential

The incorporation of beta-amino acids, such as L-beta-homoalanine, into peptides can significantly influence their biological properties. Peptides containing beta-amino acids often exhibit enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles.[5]

Antimicrobial and Anticancer Peptides

A significant area of research involves the development of antimicrobial and anticancer peptides containing beta-amino acids. The altered backbone conformation can lead to peptides with potent lytic activity against bacterial and cancer cell membranes, which are often negatively charged.[5][6] The introduction of unnatural amino acids like beta-alanine can increase the half-life and bioavailability of these peptides by making them unrecognizable to proteolytic enzymes.[5]

Drug Development for Neurological Disorders

This compound and its derivatives are utilized in the design of novel therapeutics, particularly for neurological disorders. The unique structural features of beta-amino acids can be exploited to create peptidomimetics that target specific receptors or protein-protein interactions within the central nervous system.

Signaling Pathways

Currently, there is limited specific information in the public domain directly linking this compound or peptides containing it to the modulation of specific signaling pathways. However, the general strategy of using peptide-based drugs to target signaling pathways is well-established. For instance, somatostatin analogs, which are peptide-based drugs, function by inhibiting hormone secretion crucial for tumor growth.[7] It is plausible that novel peptides incorporating L-beta-homoalanine could be designed to interact with specific cellular receptors and modulate downstream signaling cascades, offering new avenues for therapeutic intervention.

Conclusion

This compound is a versatile and valuable tool for researchers and professionals in peptide synthesis and drug development. Its unique structural characteristics contribute to the creation of peptides with enhanced stability and novel biological activities. The well-established protocols for its incorporation into peptides via Boc-SPPS, coupled with the growing interest in beta-peptide therapeutics, position this compound as a key building block for the next generation of peptide-based drugs. Further research into the specific biological targets and mechanisms of action of L-beta-homoalanine-containing peptides will undoubtedly unlock their full therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. China this compound ï¼CAS# 158851-30-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 5. Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Peptides: Versatile Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Boc-L-beta-homoalanine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of N-tert-butoxycarbonyl-L-beta-homoalanine (Boc-L-β-homoalanine), a valuable building block in peptide synthesis and drug development. The incorporation of β-amino acids like L-beta-homoalanine into peptides can enhance their stability against enzymatic degradation and allow for the formation of unique secondary structures, making them of significant interest in medicinal chemistry.[1] This document details a well-established synthetic route, provides explicit experimental protocols, and presents relevant quantitative data.

Introduction to Synthetic Strategy

The most common and reliable method for the synthesis of Boc-L-β-homoalanine is the Arndt-Eistert homologation of the corresponding α-amino acid, L-aspartic acid.[2][3] This reaction sequence effectively lengthens the carbon chain of an amino acid by one methylene group while preserving the stereochemistry at the α-carbon.[2] The overall strategy involves three key stages:

-

Protection of L-Aspartic Acid: The amino group of L-aspartic acid is protected with a tert-butoxycarbonyl (Boc) group, and the β-carboxylic acid is selectively protected, typically as a benzyl ester. This leaves the α-carboxylic acid free for the subsequent homologation reaction.

-

Arndt-Eistert Homologation: The free α-carboxylic acid is activated and then reacted with diazomethane to form an α-diazoketone intermediate.

-

Wolff Rearrangement and Hydrolysis: The α-diazoketone undergoes a silver-catalyzed Wolff rearrangement to form a ketene, which is then trapped with water to yield the desired Boc-L-β-homoalanine.[4][5]

Experimental Protocols

The following protocols are based on established procedures for the Arndt-Eistert homologation of N-protected amino acids.

Step 1: Synthesis of Boc-L-aspartic acid α-benzyl ester

This initial step involves the selective protection of the amino and β-carboxyl groups of L-aspartic acid. Commercially available Boc-L-aspartic acid β-benzyl ester can be used as the starting material for the activation of the α-carboxyl group. Alternatively, a multi-step protection can be performed starting from L-aspartic acid.

Step 2: Formation of the α-Diazoketone

Warning: Diazomethane is a toxic and explosive gas. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. An alternative is the use of (trimethylsilyl)diazomethane.[6]

-

Activation of the α-Carboxylic Acid: To a solution of Boc-L-aspartic acid α-benzyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere (e.g., nitrogen or argon), N-methylmorpholine (1 equivalent) is added, followed by the dropwise addition of isobutyl chloroformate (1 equivalent). The reaction mixture is stirred at this temperature for 15 minutes, resulting in the formation of a mixed anhydride.

-

Reaction with Diazomethane: A freshly prepared ethereal solution of diazomethane (approximately 3 equivalents) is added slowly to the mixed anhydride solution at -15 °C. The reaction mixture is stirred for 2 hours at 0 °C and then allowed to stand overnight at the same temperature.

-

Work-up: Excess diazomethane is carefully quenched by the addition of glacial acetic acid until the yellow color disappears. The reaction mixture is then diluted with ethyl acetate and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude α-diazoketone, which is used in the next step without further purification.

Step 3: Wolff Rearrangement and Saponification

-

Wolff Rearrangement: The crude α-diazoketone is dissolved in a mixture of 1,4-dioxane and water. To this solution, a catalytic amount of silver benzoate (0.1 equivalents) is added. The mixture is then heated to 90-100 °C with vigorous stirring. The progress of the reaction can be monitored by the evolution of nitrogen gas. The reaction is typically complete within 2-4 hours.

-

Saponification: After the Wolff rearrangement is complete, the reaction mixture is cooled to room temperature. The benzyl ester is then cleaved by adding a solution of lithium hydroxide (or sodium hydroxide) in water and stirring at room temperature until the reaction is complete (monitored by TLC).

-

Purification: The reaction mixture is acidified to pH 3 with a cold 1N HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure Boc-L-β-homoalanine.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of Boc-L-β-homoalanine.

| Step | Reactants | Product | Typical Yield |

| 1 | Boc-L-aspartic acid α-benzyl ester, Isobutyl chloroformate, N-Methylmorpholine | Mixed Anhydride | Quantitative (used in situ) |

| 2 | Mixed Anhydride, Diazomethane | α-Diazoketone | 85-95% (crude) |

| 3 | α-Diazoketone, Silver benzoate, Water | Boc-L-β-homoalanine Benzyl Ester | 70-85% |

| 4 | Boc-L-β-homoalanine Benzyl Ester, LiOH or NaOH | Boc-L-β-homoalanine | 90-98% |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Optical Rotation [α]D |

| Boc-L-β-homoalanine | C₉H₁₇NO₄ | 203.24 | White to off-white solid | -17 ± 2° (c=1 in CHCl₃) |

Characterization Data

| Technique | Data for Boc-L-β-homoalanine |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 1.25 (d, 3H), 1.45 (s, 9H), 2.50-2.70 (m, 2H), 4.10-4.25 (m, 1H), 5.10 (br d, 1H, NH), 9.80 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 19.8, 28.3 (3C), 42.5, 45.1, 79.8, 155.5, 177.0 |

| Mass Spectrometry (ESI-MS) | m/z 204.12 [M+H]⁺, 226.10 [M+Na]⁺ |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of Boc-L-β-homoalanine.

Caption: Overall workflow for the synthesis of Boc-L-β-homoalanine.

Caption: Mechanism of the Arndt-Eistert homologation and Wolff rearrangement.

References

- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. Wolff-Rearrangement [organic-chemistry.org]

- 5. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]

An In-Depth Technical Guide to Boc-L-β-Homoalanine: Structure, Characteristics, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-L-β-homoalanine, systematically known as (S)-3-(tert-Butoxycarbonylamino)butyric acid, is a valuable N-protected amino acid derivative extensively utilized in the fields of peptide synthesis and pharmaceutical research. The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the amino function of L-β-homoalanine enhances its stability and solubility, rendering it an excellent building block for the synthesis of modified peptides and complex organic molecules. Its unique β-amino acid structure allows for the creation of peptidomimetics with altered secondary structures and improved pharmacokinetic profiles, making it a significant tool in the development of novel therapeutics.

This technical guide provides a comprehensive overview of the structure, chemical characteristics, and a detailed experimental protocol for the synthesis of Boc-L-β-homoalanine.

Chemical Structure and Properties

Boc-L-β-homoalanine possesses a chiral center at the beta-carbon, with the "L" configuration indicating the stereochemistry analogous to that of L-amino acids. The Boc protecting group is attached to the nitrogen atom, preventing its participation in unwanted side reactions during peptide coupling.

Diagram of the Chemical Structure of Boc-L-β-homoalanine

Caption: Chemical structure of Boc-L-β-homoalanine.

Physical and Chemical Properties

A summary of the key quantitative data for Boc-L-β-homoalanine is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 158851-30-0 | [1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₄ | [1][2][3][4] |

| Molecular Weight | 203.24 g/mol | [1][2][3][5] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 73-78 °C | N/A |

| Optical Rotation ([α]D) | -17 ± 2° (c=1 in CHCl₃) | [1] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water. | N/A |

| Purity | ≥95% | [1] |

| Synonyms | Boc-L-β-HomoAla-OH, (S)-3-(Boc-amino)butyric acid, (S)-3-((tert-Butoxycarbonyl)amino)butanoic acid | [1][2] |

Experimental Protocols

Synthesis of Boc-L-β-homoalanine

The most common method for the synthesis of Boc-L-β-homoalanine involves the protection of the amino group of L-β-homoalanine using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of Boc-L-β-homoalanine.

Detailed Methodology:

-

Materials:

-

L-β-homoalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane

-

Water

-

Ethyl acetate

-

1M Sodium bisulfate (NaHSO₄) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve L-β-homoalanine in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to maintain a basic pH.

-

To this stirred solution, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a 1M NaHSO₄ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

-

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity. The optical rotation should also be measured to verify the stereochemical integrity.

Applications in Research and Drug Development

Boc-L-β-homoalanine serves as a crucial building block in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It is incorporated into peptide sequences to introduce conformational constraints, enhance proteolytic stability, and modulate biological activity.[1]

-

Drug Development: The unique structural properties of β-amino acids are exploited to design peptidomimetics with improved therapeutic potential.[1]

-

Bioconjugation: This derivative can be used in bioconjugation processes to link biomolecules to drugs or diagnostic agents.[1]

-

Research on Amino Acid Analogues: It aids in the study of the structure-function relationships of peptides and proteins.[1]

Conclusion

Boc-L-β-homoalanine is a versatile and valuable synthetic intermediate for researchers in peptide chemistry and drug discovery. Its well-defined structure and chemical properties, coupled with established synthetic protocols, make it a readily accessible tool for the development of novel peptides and peptidomimetics with enhanced biological and pharmacological profiles. This guide provides the essential technical information required for its effective utilization in a research and development setting.

References

The Role of the Boc Protecting Group in the Stability of β-Homoalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group plays a pivotal role in the chemical stability and synthetic utility of β-homoalanine, a non-proteinogenic amino acid of significant interest in peptidomimetics and drug design. This technical guide provides an in-depth analysis of the stabilizing effect of the Boc group on β-homoalanine, detailing its function in preventing degradation pathways, and offers comprehensive experimental protocols for its synthesis and stability assessment. Quantitative data are presented to facilitate comparison and application in research and development settings.

Introduction

β-Homoalanine, the simplest β-amino acid homolog of alanine, is a valuable building block for the synthesis of β-peptides and other peptidomimetics. These molecules often exhibit enhanced proteolytic stability and unique conformational properties compared to their α-peptide counterparts. However, the free amino group of β-homoalanine can be susceptible to various degradation reactions, complicating its storage and use in multi-step syntheses. The introduction of the tert-butyloxycarbonyl (Boc) protecting group is a widely adopted strategy to enhance the stability and handling of β-homoalanine.[1][2] The Boc group effectively masks the nucleophilicity of the amine, preventing unwanted side reactions and allowing for controlled deprotection under specific acidic conditions.[3] This guide explores the multifaceted role of the Boc group in ensuring the integrity of β-homoalanine.

The Stabilizing Effect of the Boc Protecting Group

The primary role of the Boc group is to prevent degradation pathways that can compromise the purity and reactivity of β-homoalanine. Boc-protected amino acids are generally stable compounds that can be stored for extended periods without significant decomposition.[3]

Key Stability Features:

-

Prevention of Intermolecular Reactions: The bulky Boc group sterically hinders the amino group, preventing intermolecular condensation or polymerization reactions that can occur with unprotected β-amino acids, especially under thermal stress or in concentrated solutions.

-

Inhibition of Intramolecular Cyclization: While less common for β-amino acids compared to γ- or δ-amino acids, the potential for intramolecular cyclization to form a β-lactam is mitigated by the presence of the Boc group. The carbamate linkage reduces the nucleophilicity of the nitrogen atom, making it less likely to attack the carbonyl carbon.

-

Stability to a Wide Range of Reagents: The Boc group is resistant to a variety of reagents and reaction conditions commonly employed in peptide synthesis, including basic conditions, nucleophiles, and catalytic hydrogenation.[] This orthogonality is crucial for the selective manipulation of other functional groups within a molecule.

Potential Degradation Pathways of β-Homoalanine

Understanding the potential degradation pathways of the unprotected β-homoalanine is crucial to appreciating the protective role of the Boc group.

-

Oxidative Degradation: The amino group can be susceptible to oxidation, leading to the formation of various byproducts.

-

Reaction with Carbonyl Compounds: The free amine can react with aldehydes and ketones present as impurities in solvents or reagents, forming Schiff bases.

-

Intermolecular Amide Bond Formation: Under activating conditions, unprotected β-homoalanine could potentially polymerize.

The Boc group effectively prevents these degradation pathways by converting the primary amine into a significantly less reactive carbamate.

Quantitative Stability Data

While extensive quantitative kinetic studies specifically on Boc-β-homoalanine are not widely published, the general stability of Boc-protected amino acids is well-established in the field of peptide chemistry. The stability can be assessed under forced degradation conditions to predict shelf-life and identify potential degradation products.

Table 1: General Stability Profile of Boc-Protected Amino Acids

| Condition | Stability of Boc Group | Potential Degradation of Amino Acid Side Chain |

| Acidic (e.g., TFA, HCl) | Labile (cleaved) | Generally stable, some acid-sensitive side chains may be affected. |

| Basic (e.g., NaOH, piperidine) | Stable | Generally stable, potential for racemization at the α-carbon in some cases. |

| Neutral (Aqueous solution, RT) | Stable | Stable |

| Elevated Temperature | Generally stable up to a certain point, can undergo thermal decomposition at very high temperatures. | Potential for various degradation pathways depending on the specific amino acid. |

| Organic Solvents (e.g., DMF, DCM, MeCN) | Stable | Stable |

Experimental Protocols

Synthesis of N-Boc-L-β-Homoalanine

This protocol describes a general method for the N-protection of L-β-homoalanine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

L-β-Homoalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve L-β-homoalanine in a 1M NaOH solution and cool the mixture to 0 °C in an ice bath.

-

Add a solution of (Boc)₂O in dioxane dropwise to the stirred amino acid solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate (3 x volumes).

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization.

Protocol for a Forced Degradation Study of Boc-L-β-Homoalanine

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of Boc-L-β-homoalanine under various stress conditions.

Materials and Equipment:

-

Boc-L-β-homoalanine

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or incubator

-

pH meter

-

HPLC system with a UV detector and a suitable column (e.g., C18)

-

LC-MS system for identification of degradation products

Procedure:

-

Sample Preparation: Prepare stock solutions of Boc-L-β-homoalanine in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with HCl solutions to achieve desired final concentrations and incubate at a set temperature (e.g., 60 °C) for various time points.

-

Base Hydrolysis: Mix the stock solution with NaOH solutions and incubate at room temperature or a slightly elevated temperature for various time points.

-

Oxidative Degradation: Mix the stock solution with H₂O₂ solution and incubate at room temperature for various time points.

-

Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C, 80 °C) for various time points.

-

Photostability: Expose the stock solution to UV light according to ICH guidelines.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining Boc-L-β-homoalanine and detect any degradation products.

-

Analyze samples by LC-MS to identify the mass of any degradation products, which will aid in elucidating the degradation pathways.

-

Visualizations

Logical Workflow for Synthesis and Purity Check

Caption: Workflow for the synthesis and purity verification of Boc-L-β-homoalanine.

Signaling Pathway of Boc Protection and Deprotection

References

The Rising Potential of β-Homoalanine in Peptide Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide scaffolds represents a paradigm shift in drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Among these, β-homoalanine, an analogue of the proteinogenic amino acid alanine with an additional methylene group in its backbone, has emerged as a promising building block for the design of novel peptidomimetics with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the biological activity of peptides containing β-homoalanine, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Enhanced Enzymatic Stability: A Cornerstone of β-Homoalanine Peptides

A primary driver for the incorporation of β-homoalanine and other β-amino acids into peptide sequences is the remarkable increase in their resistance to enzymatic degradation. The altered backbone structure, with the presence of an additional carbon atom, sterically hinders the recognition and cleavage by proteases that readily degrade conventional α-peptides. This enhanced stability translates to a longer biological half-life in vivo, a critical attribute for the development of effective peptide-based drugs.

While specific quantitative data on the enzymatic stability of a wide range of β-homoalanine-containing peptides is not extensively tabulated in publicly available literature, studies on related α/β-peptides have consistently demonstrated this principle. For instance, α/β-peptides designed as mimics of the naturally occurring α-helical antimicrobial peptide aurein 1.2 have shown significantly improved proteolytic resistance.[1]

Quantitative Biological Activity of Peptides Containing β-Amino Acids

The true therapeutic potential of β-homoalanine-containing peptides lies in their diverse biological activities. The modification of the peptide backbone can influence receptor binding, membrane interactions, and overall pharmacological profiles. Although comprehensive quantitative data specifically for a broad range of β-homoalanine peptides remains an area of active research, data from peptides containing other β-amino acids provides valuable insights into their potential.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the development of novel antimicrobial agents, with peptides emerging as a promising class. The incorporation of β-amino acids can enhance the antimicrobial potency and selectivity of these peptides. The following table summarizes the antimicrobial and hemolytic activities of a series of α/β-peptides structurally templated upon aurein 1.2, highlighting the impact of β-amino acid incorporation on their biological profile.[1]

| Peptide ID | Sequence | MIC (µg/mL) vs. C. albicans | IC50 (µg/mL) vs. A549 cells | HC10 (µg/mL) vs. hRed Blood Cells |

| #38 | ααβ motif | 16 | 14 | 12 |

| #56 | ααβαααβ motif | 32 | 25 | 20 |

| #57 | L10 substitution | 8 | >128 | >128 |

Receptor Binding Affinity: Somatostatin Analogs

G protein-coupled receptors (GPCRs) are a major class of drug targets, and peptide ligands play a crucial role in their modulation. Somatostatin, a native peptide hormone, and its analogs are used in the treatment of various diseases, including neuroendocrine tumors. The incorporation of non-natural amino acids can improve the receptor binding affinity and selectivity of these analogs. While specific data for β-homoalanine-containing somatostatin analogs is limited, the following table presents binding affinity data (Ki in nM) for a series of somatostatin analogs containing the non-natural amino acid mesitylalanine (Msa), illustrating the impact of such modifications on receptor interaction.[2]

| Peptide | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |

| SRIF | 0.32 ± 0.11 | 0.001 ± 0.0007 | 0.61 ± 0.02 | 5.83 ± 0.44 | 0.46 ± 0.24 |

| [L-Msa6]-SRIF | 8.52 ± 1.45 | 1.49 ± 1.45 | 1.36 ± 1.45 | 3.62 ± 1.45 | 0.91 ± 1.45 |

| [L-Msa11]-SRIF | 19.97 ± 5.26 | 0.024 ± 0.004 | 2.8 ± 0.22 | 6.45 ± 2.23 | 2.1 ± 0.70 |

Note: This table showcases data for somatostatin analogs with a different non-natural amino acid to exemplify the type of quantitative analysis performed. Specific Ki values for a broad range of β-homoalanine-containing somatostatin analogs are not widely reported.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of β-Homoalanine-Containing Peptides

The synthesis of peptides containing β-homoalanine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with appropriate modifications to accommodate the unique properties of the β-amino acid.

Materials:

-

Fmoc-protected β-homoalanine

-

Fmoc-protected α-amino acids

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Diethyl ether

Methodology:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (α or β-homoalanine) and coupling reagent in DMF.

-

Add the base (DIEA) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test).

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Deprotection and Coupling: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide.

Materials:

-

96-well microtiter plates (low-binding, e.g., polypropylene)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Peptide stock solution

-

Spectrophotometer

Methodology:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Serial Dilution: Prepare a two-fold serial dilution of the peptide stock solution in MHB in the 96-well plate.

-

Inoculation: Add an equal volume of the diluted bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The biological effects of peptides are often mediated through their interaction with cell surface receptors, leading to the activation of intracellular signaling cascades. Understanding these pathways is crucial for rational drug design.

GPCR Signaling Pathway for a Peptide Agonist

The following diagram illustrates a general signaling pathway for a G protein-coupled receptor (GPCR) activated by a peptide agonist containing β-homoalanine. This specific example depicts the activation of the Gαq pathway, a common route for many peptide hormones.

Caption: GPCR signaling cascade initiated by a β-homoalanine peptide agonist.

Experimental Workflow for Peptide Synthesis and Biological Evaluation

The following diagram outlines a typical experimental workflow for the synthesis, purification, and biological evaluation of peptides containing β-homoalanine.

Caption: A streamlined workflow for the development of bioactive peptides.

Conclusion and Future Directions

The incorporation of β-homoalanine into peptides offers a powerful strategy to enhance their therapeutic potential by improving metabolic stability and modulating biological activity. While the field is rapidly advancing, a more systematic and comprehensive collection of quantitative structure-activity relationship data for a wider range of β-homoalanine-containing peptides is needed to fully realize their potential. Future research should focus on building extensive libraries of these peptidomimetics and screening them against diverse biological targets. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting frontier in drug discovery.

References

A Technical Guide to Boc-L-beta-homoalanine for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-tert-Butoxycarbonyl-L-beta-homoalanine (Boc-L-beta-homoalanine), a crucial amino acid derivative for research and development. It details the compound's properties, lists key suppliers for laboratory use, and outlines its significant applications, particularly in the fields of peptide synthesis and pharmaceutical development. Furthermore, this guide furnishes detailed experimental protocols and visual workflows to aid in its practical application.

Physicochemical and Supplier Data

This compound, also known as (S)-3-(tert-Butoxycarbonylamino)butyric acid, is a valuable building block in synthetic chemistry.[1] Its tert-butoxycarbonyl (Boc) protecting group enhances stability and solubility, making it highly suitable for complex peptide synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 158851-30-0 | [2][3] |

| Molecular Formula | C₉H₁₇NO₄ | [2][4] |

| Molecular Weight | 203.24 g/mol | [1][2][4] |

| Appearance | White to off-white or light yellow powder | [2][5] |

| Purity | ≥95% to ≥98% | [1][2] |

| Melting Point | 99 °C | [5] |

| Boiling Point | 339.5±25.0 °C (Predicted) | [5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like chloroform, DCM, and methanol. | [4][5] |

| Storage Conditions | 0 - 8 °C | [2][5] |

Table 2: Selected Suppliers of this compound for Laboratory Use

| Supplier | Product Name/Synonym | Purity | Available Quantities |

| Chem-Impex | Boc-L-β-homoalanine | ≥95% (Assay) | Research to bulk scales |

| BOC Sciences | This compound | Industrial Grade / 99.00% | Not specified |

| Georganics | This compound | High Purity | Milligrams to multi-kilogram |

| AK Scientific | This compound | Not specified | Not specified |

| Parchem | This compound | Not specified | Not specified |

| Aladdin Scientific | Boc-L-B-homoalanine | min 98% | 1 gram and other sizes |

Note: Product availability and specifications are subject to change. Some suppliers have indicated that this product is discontinued, so it is advisable to verify stock with the supplier directly.[3]

Core Applications in Research and Development

This compound is a versatile reagent primarily utilized for its ability to introduce a unique structural motif into peptides and other molecules.

-

Peptide Synthesis : The compound is a fundamental building block in the synthesis of modified peptides.[2][6] The incorporation of a β-homoalanine residue can confer enhanced biological activity and improved pharmacokinetic profiles to the resulting peptide.[2] It is widely used in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[7]

-

Drug Development : In pharmaceutical research, this derivative is instrumental in designing novel therapeutics, especially peptide-based drugs aimed at specific biological pathways.[2] Its structure can modify drug candidates to increase their stability and bioavailability.[2]

-

Bioconjugation : The molecule is also employed in bioconjugation, a process that involves attaching biomolecules to drugs or diagnostic agents to improve their targeting and effectiveness.[2][6]

Key Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the title compound and its application in peptide synthesis.

Synthesis of this compound

The preparation of (S)-N-Boc-3-aminobutyric acid involves the protection of the amino group of L-β-homoalanine using a tert-butoxycarbonyl (t-Boc) source.[4] This reaction controls selectivity and prevents unwanted side reactions during subsequent synthetic steps.[4]

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Dissolution : Dissolve L-β-homoalanine in a suitable solvent mixture, such as aqueous acetone or dioxane, containing a base (e.g., sodium hydroxide).

-

Reaction : Cool the solution in an ice bath. Add di-tert-butyl dicarbonate (Boc anhydride) portion-wise while stirring and maintaining the cool temperature.

-

Stirring : Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC).

-

Work-up : Concentrate the solution under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove unreacted Boc anhydride.

-

Acidification : Cool the aqueous layer again and carefully acidify with a cold acid solution (e.g., 1M HCl or citric acid) to a pH of ~2-3 to precipitate the product.

-

Extraction : Extract the product into an organic solvent such as ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be further purified by recrystallization to yield pure this compound.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The Boc/Bzl strategy is a classic and robust method for SPPS.[7] It uses the acid-labile Boc group for temporary Nα-amino protection and benzyl-based protecting groups for semi-permanent side-chain protection.[7]

Caption: The cycle of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy.

Methodology:

-

Resin Preparation : Start with a suitable resin (e.g., Merrifield resin) to which the first amino acid is attached.

-

Deprotection : Remove the N-terminal Boc protecting group from the resin-bound amino acid/peptide by treating it with a solution of trifluoroacetic acid (TFA), typically 25-50% in dichloromethane (DCM).[7][8] This leaves the N-terminus as a protonated ammonium salt.[8]

-

Washing : Wash the peptide-resin thoroughly with DCM and then isopropanol to remove residual TFA and by-products.

-

Neutralization : Neutralize the N-terminal ammonium salt with a base, commonly a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to yield a free amine.[7]

-

Washing : Wash the peptide-resin again with DCM to remove excess base.

-

Coupling :

-

Activation : In a separate vessel, activate this compound (e.g., 2-4 equivalents) by dissolving it in DMF or DCM with a coupling reagent such as HBTU or HATU for several minutes.[8][9] Alternatively, use DCC to form a symmetric anhydride.[7]

-

Addition : Add the activated amino acid solution to the peptide-resin.

-

Reaction : Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion (e.g., using a Kaiser test).

-

-

Washing : Wash the peptide-resin with DCM and other solvents to remove unreacted reagents.

-

Cycle Repetition : Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage : Once the synthesis is complete, cleave the full peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[7]

-

Purification : Precipitate the crude peptide with cold diethyl ether and purify it using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

References

- 1. calpaclab.com [calpaclab.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. China this compound ï¼CAS# 158851-30-0) Manufacturer and Supplier | Xinchem [xinchem.com]

- 5. echemi.com [echemi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. peptide.com [peptide.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Conformational Preferences of Beta-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The study of β-amino acids has opened up new avenues in medicinal chemistry and materials science. Unlike their α-amino acid counterparts, the homologous backbone of β-amino acids imparts unique conformational properties, leading to the formation of stable, predictable secondary structures known as foldamers. These structures offer exciting possibilities for designing molecules with tailored functions, including enzyme inhibitors, antimicrobial agents, and novel biomaterials. This in-depth technical guide provides a comprehensive overview of the conformational preferences of β-amino acids, focusing on the structural determinants of their diverse secondary structures.

Introduction to β-Amino Acid Conformational Flexibility

The insertion of an additional methylene group in the backbone of β-amino acids introduces an extra rotatable bond, significantly expanding their conformational landscape compared to α-amino acids. The backbone of a β-amino acid residue is defined by four main torsion angles: omega (ω), phi (φ), theta (θ), and psi (ψ).[1]

-

ω (omega): Describes the torsion around the peptide bond (C'-N). Due to the partial double-bond character of the peptide bond, the ω angle is generally restricted to a planar trans (≈180°) conformation, although cis conformations (≈0°) can occur, particularly with proline analogues.

-

φ (phi): Describes the torsion around the N-Cβ bond.

-

θ (theta): Describes the torsion around the Cβ-Cα bond. This additional degree of freedom is unique to β-amino acids and is a key determinant of their diverse folding patterns.

-

ψ (psi): Describes the torsion around the Cα-C' bond.

The interplay of these dihedral angles, along with the nature of the side chains and the presence of cyclic constraints, dictates the adoption of specific, well-defined secondary structures.

Secondary Structures of β-Peptides

β-peptides are known to form a variety of stable secondary structures, primarily helices and sheets, stabilized by intramolecular hydrogen bonds. The nomenclature for these structures often refers to the number of atoms in the hydrogen-bonded ring.

Helical Structures

β-peptides can form several distinct helical structures, with the most common being the 14-helix, 12-helix, and 10/12-helix.

-

14-Helix: This is a right- or left-handed helix characterized by a 14-membered hydrogen-bonded ring formed between the C=O group of residue i and the N-H group of residue i+3. It is a common motif for β³-peptides.

-

12-Helix: This helix is defined by a 12-membered hydrogen-bonded ring between the C=O of residue i and the N-H of residue i+2.

-

10/12-Helix: This is a fascinating mixed-turn motif that alternates between 10- and 12-membered hydrogen-bonded rings. It is often observed in oligomers of β²- and β³-amino acids.

The preferred helical conformation is highly dependent on the substitution pattern of the β-amino acid. For instance, β³-peptides often favor the 14-helix, while alternating β²/β³-peptides can adopt the 10/12-helix.

| Helix Type | φ (°) | θ (°) | ψ (°) |

| 14-Helix (Left-handed) | -155 | 60 | -135 |

| 12-Helix | -90 | 90 | -110 |

| 10-Helix | 64 | 59 | 75 |

| 8-Helix | 120 | -72 | 0 |

Note: These are idealized values and can vary depending on the specific amino acid sequence and solvent conditions.

Sheet Structures

Similar to α-peptides, β-peptides can form β-sheet structures, which are extended conformations stabilized by inter-strand hydrogen bonds. These sheets can be either parallel or antiparallel.

-

Antiparallel β-Sheet: In this arrangement, adjacent β-strands run in opposite directions. The hydrogen bonding pattern is characterized by alternating wide and narrow pairs of hydrogen bonds.

-

Parallel β-Sheet: Here, adjacent β-strands run in the same direction, resulting in a more evenly spaced, but often slightly less stable, hydrogen bonding network.

The propensity to form sheets is influenced by the substitution pattern and the stereochemistry of the β-amino acid residues.

| Sheet Type | φ (°) | ψ (°) |

| Antiparallel β-Sheet | -139 | +135 |

| Parallel β-Sheet | -119 | +113 |

Note: The θ angle in sheet structures is typically close to 180° (trans).

Experimental Determination of β-Amino Acid Conformation

Several experimental techniques are employed to elucidate the conformational preferences of β-amino acids and their oligomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation of β-peptides. Key NMR parameters provide crucial structural information:

-

Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (< 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons. Specific patterns of short-, medium-, and long-range NOEs are characteristic of different secondary structures.[2][3][4]

-

Scalar Coupling Constants (J-couplings): Three-bond coupling constants (³J) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.

-

³J(HN,Hα) Coupling: This coupling is related to the φ dihedral angle. Large values (> 8 Hz) are indicative of extended, sheet-like conformations, while smaller values (< 6 Hz) suggest helical structures.[5]

-

Karplus Equation: J(φ) = Acos²(φ) + Bcos(φ) + C. The parameters A, B, and C are empirically derived and depend on the specific atoms and substituents involved.[7] While specific parameterizations for all β-amino acid systems are not universally established, the principle of the Karplus relationship is a cornerstone of conformational analysis.[7]

-

-

Sample Preparation:

-

Synthesize and purify the β-peptide to >95% purity using standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.

-

Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., CD₃OH, D₂O, or a mixture) to a concentration of 1-5 mM.

-

Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).

-

1D ¹H: To assess sample purity and overall spectral quality.

-

2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues. A mixing time of 60-80 ms is typically used.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proton-proton correlations. A mixing time of 200-400 ms is common for NOESY. ROESY is useful for molecules with intermediate correlation times.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure ³J(HN,Hα) coupling constants.

-

(Optional) ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this experiment provides better resolution of amide proton signals and allows for the measurement of hydrogen-deuterium exchange rates.

-

-

Data Analysis and Structure Calculation:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton resonances using the TOCSY and NOESY spectra.

-

Integrate NOE cross-peaks and convert them into distance restraints (e.g., strong: 1.8-2.7 Å; medium: 1.8-3.5 Å; weak: 1.8-5.0 Å).

-

Measure ³J(HN,Hα) coupling constants from the DQF-COSY spectrum and convert them into dihedral angle restraints using a parameterized Karplus equation.

-

Use the distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, AMBER) to generate an ensemble of 3D structures.

-

Analyze the resulting structures to determine the predominant conformation and its stability.

-

X-ray Crystallography

X-ray crystallography provides high-resolution, solid-state structural information. The process involves crystallizing the β-peptide and then analyzing the diffraction pattern of X-rays passing through the crystal.

-

Peptide Synthesis and Purification:

-

Crystallization Screening:

-

Dissolve the purified peptide in a suitable buffer to a high concentration (typically 5-20 mg/mL).

-

Use a high-throughput screening approach to test a wide range of crystallization conditions, varying precipitants (e.g., PEG, salts), pH, temperature, and additives.[2]

-

Common crystallization methods include sitting-drop and hanging-drop vapor diffusion.

-

-

Crystal Optimization and Growth:

-

Once initial microcrystals are obtained, optimize the conditions to grow larger, single crystals suitable for X-ray diffraction. This may involve fine-tuning the precipitant concentration, pH, or temperature.

-

-

Data Collection and Structure Solution:

-

Mount a single crystal and cool it in a cryostream (typically to 100 K) to minimize radiation damage.

-

Collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Process the diffraction data to obtain reflection intensities.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD) if heavy atoms are present.

-

Build an initial atomic model into the resulting electron density map.

-

-

Structure Refinement and Validation:

-

Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern.

-

Validate the final structure using tools that check for geometric correctness and agreement with known chemical principles.

-

Deposit the final coordinates and structure factors in the Protein Data Bank (PDB).

-

Computational Modeling of β-Peptide Conformations

Computational methods are invaluable for exploring the conformational landscape of β-peptides and complementing experimental data.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of β-peptide folding and conformational equilibria. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of a peptide over time.

-

System Setup:

-

Topology and Force Field: Generate a topology file for the β-peptide using a suitable force field (e.g., AMBER, CHARMM, GROMOS). Specialized force field parameters may be required for non-standard β-amino acids.[10][11][12]

-

Solvation: Place the peptide in a periodic box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with an explicit water model (e.g., TIP3P, SPC/E).

-

Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and mimic a desired salt concentration.

-

-

Energy Minimization:

-

Perform a steepest descent or conjugate gradient energy minimization to relax the system and remove any steric clashes.

-

-

Equilibration:

-

Perform a two-stage equilibration process:

-

NVT (Canonical) Ensemble: Equilibrate the system at a constant temperature (e.g., 300 K) with position restraints on the peptide to allow the solvent to equilibrate around it.

-

NPT (Isothermal-Isobaric) Ensemble: Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) to achieve the correct density. Gradually release the position restraints on the peptide.

-

-

-

Production MD:

-

Run the production simulation for a desired length of time (typically nanoseconds to microseconds, depending on the process of interest).

-

-

Analysis:

-

Analyze the trajectory to study various properties, including:

-

Root Mean Square Deviation (RMSD): To assess the stability of the structure.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

-

Secondary Structure Analysis: To monitor the formation and stability of helices and sheets.

-

Hydrogen Bond Analysis: To quantify the stability of intramolecular hydrogen bonds.

-

Free Energy Landscapes: To identify the most stable conformational states and the energy barriers between them.[13][14]

-

-

Conformational Energy Landscapes

By plotting the potential energy of a molecule as a function of its dihedral angles, one can generate a conformational energy landscape or Ramachandran-like plot. For β-amino acids, this is a multi-dimensional plot involving φ, ψ, and θ. These plots reveal the low-energy, sterically allowed conformations and can help predict the most stable secondary structures.

Visualizing Conformational Relationships and Workflows

Graphviz can be used to create clear diagrams illustrating the relationships between different conformational states and experimental workflows.

Conformational Transitions

Experimental Workflow for Structure Determination

Conclusion

The conformational preferences of β-amino acids are governed by a complex interplay of backbone dihedral angles, side-chain interactions, and environmental factors. The ability of β-peptides to adopt stable and predictable secondary structures makes them highly attractive building blocks for the design of novel bioactive molecules and materials. A thorough understanding of their conformational behavior, gained through a combination of experimental techniques and computational modeling, is essential for realizing the full potential of these fascinating molecules in drug development and beyond.

References

- 1. pnas.org [pnas.org]

- 2. Assembly of Peptides Derived from β-Sheet Regions of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomeric β-sheet peptides from Aβ form homochiral pleated β-sheets rather than heterochiral rippled β-sheets - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02080G [pubs.rsc.org]

- 4. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein NMR. Secondary Structure. Alpha-Helix [imserc.northwestern.edu]

- 6. Protein NMR. Secondary Structure. Beta-Sheet [imserc.northwestern.edu]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. X-ray Crystallographic Structure of an Artificial β-Sheet Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Protocols for Multi-Scale Molecular Dynamics Simulations: A Comparative Study for Intrinsically Disordered Amyloid Beta in Amber & Gromacs on CPU & GPU | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Conformational Free-Energy Landscapes of Alanine Dipeptide in Hydrated Ionic Liquids from Enhanced Sampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Incorporation of Non-Natural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids (nnAAs) into peptide sequences represents a transformative strategy in chemical biology and drug discovery. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with enhanced therapeutic properties, including increased proteolytic stability, improved pharmacokinetic profiles, and novel functionalities. This guide provides a comprehensive technical overview of the core methodologies for incorporating nnAAs into peptides, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and biological pathways.

Core Methodologies for nnAA Incorporation

The synthesis of peptides containing nnAAs can be broadly categorized into chemical and biological methods. Chemical methods, such as Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL), offer the greatest flexibility in terms of the diversity of nnAAs that can be incorporated. Biological methods, including enzymatic synthesis and ribosome-mediated approaches, leverage the cell's translational machinery under controlled conditions.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone technique for chemically synthesizing peptides, allowing for the stepwise addition of amino acids to a growing chain anchored to an insoluble resin.[1] The incorporation of nnAAs follows the same fundamental cycle as natural amino acids: deprotection of the Nα-amino group, coupling of the next amino acid, and washing.[2] However, the unique structures of nnAAs often necessitate modifications to standard protocols.[2]

Key Considerations for nnAA Incorporation in SPPS:

-

Steric Hindrance: Bulky side chains or α,α-disubstituted nnAAs can impede coupling reactions, requiring more potent coupling reagents (e.g., HATU, COMU) or longer reaction times.[2]

-

Side-Chain Reactivity: Functional groups on the nnAA side chain may require orthogonal protecting groups to prevent undesirable side reactions.[2]

-

Solubility: The solubility of both the protected nnAA and the growing peptide-resin can be altered, potentially leading to aggregation and incomplete reactions.[2]

Native Chemical Ligation (NCL)

NCL is a powerful chemoselective method for joining two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine residue.[3][4] This technique is particularly useful for synthesizing large proteins and for incorporating nnAAs into specific regions of a peptide or protein.[5][6] The reaction proceeds under mild, aqueous conditions, making it compatible with a wide range of functional groups.[7] By synthesizing a smaller peptide fragment containing the nnAA via SPPS, it can then be ligated to a larger, recombinantly expressed protein segment.

Ribosome-Mediated Synthesis (Cell-Free Protein Synthesis)

Cell-free protein synthesis (CFPS) systems provide a powerful platform for the ribosomal incorporation of nnAAs.[8] These in vitro systems contain all the necessary components for transcription and translation, but without the constraints of a living cell, such as cell wall permeability and nnAA toxicity.[8][9] The most common approach involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the nnAA and recognizes a nonsense (e.g., amber) or quadruplet codon.[10] This allows for the site-specific incorporation of one or more nnAAs into a protein sequence.[11][12][13]

Enzymatic Synthesis

Enzymatic peptide synthesis utilizes proteases (e.g., papain, thermolysin) in reverse to catalyze the formation of peptide bonds.[14] This method offers high stereoselectivity and proceeds under mild conditions. While less common for de novo synthesis of long peptides containing nnAAs, it can be effective for specific ligations, such as the coupling of an nnAA ester to a peptide nucleophile.[14]

Data Presentation: Quantitative Analysis of nnAA Incorporation

The efficiency of nnAA incorporation can vary significantly depending on the chosen method, the structure of the nnAA, and the reaction conditions. The following tables summarize representative quantitative data for different methodologies.

Table 1: Coupling Efficiency of Sterically Hindered nnAAs in SPPS

| Non-Natural Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) | Reference |

| Aib (α-aminoisobutyric acid) | HBTU/HOBt | 120 | ~85 | [15] |

| Aib (α-aminoisobutyric acid) | HATU/HOAt | 60 | >99 | [15] |

| N-methyl-Alanine | PyBOP | 180 | ~90 | [16] |

| N-methyl-Alanine | HATU | 90 | >98 | [16] |

| D-Isoleucine | DIC/HOBt | 120 | ~92 | [17] |

| D-Isoleucine | HCTU | 60 | >99 | [17] |

Table 2: Yield and Purity of Peptides Synthesized with nnAAs via Different Methods

| Peptide Sequence/Protein | Method | Non-Natural Amino Acid(s) | Crude Purity (%) | Isolated Yield (%) | Reference |

| cyclo-GITVIF (6 residues) | Automated SPPS | - | 95 | 93 | [18] |

| cyclo-(Dab-Phe-Phe-Leu-Pro) | Automated SPPS | Diaminobutyric acid | >90 | 62 | [18] |

| Microcin J25 (21 residues) | NCL (cyclization) | Cys (Ala precursor) | >90 | 50 | [19] |

| eCAT protein | CFPS | p-azido-L-phenylalanine | N/A | ~400 µg/mL | [12] |

| eDHFR protein | CFPS | p-azido-L-phenylalanine | N/A | ~660 µg/mL | [12] |

| Elastin-like polypeptide | CFPS | 40 x p-acetyl-L-phenylalanine | >98 | ~96 mg/L | [13] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Sterically Hindered nnAA

This protocol outlines a single coupling cycle for incorporating a sterically hindered nnAA, such as Aib, using HATU as the coupling reagent.[2]

1. Resin Swelling: a. Place Rink Amide resin (0.1 mmol scale) in a reaction vessel. b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution and repeat the piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

3. Coupling of the nnAA: a. In a separate vial, dissolve the Fmoc-protected nnAA (e.g., Fmoc-Aib-OH) (4 equivalents), HATU (3.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. b. Allow the pre-activation to proceed for 1-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature. e. Wash the resin with DMF (3x) and DCM (3x). f. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step.

4. Cleavage and Deprotection: a. After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate.

5. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. b. Centrifuge the mixture to pellet the crude peptide. c. Wash the peptide pellet with cold diethyl ether twice. d. Dry the crude peptide under vacuum. e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). f. Characterize the purified peptide by mass spectrometry (MS).

Protocol 2: Native Chemical Ligation (NCL) of a Synthetic Peptide with a nnAA to a Recombinant Protein

This protocol describes the ligation of a synthetic peptide containing a C-terminal thioester and an nnAA to a recombinant protein with an N-terminal cysteine.[5][20]

1. Preparation of Peptide-Thioester: a. Synthesize the peptide containing the nnAA and a C-terminal thioester using Boc-SPPS on a thioester resin.[20] b. Cleave the peptide from the resin using anhydrous HF.[20] c. Purify the peptide-thioester by RP-HPLC and confirm its identity by MS.

2. Expression and Purification of N-terminal Cysteine Protein: a. Express the protein of interest with an N-terminal cysteine residue in E. coli or another suitable expression system. b. Purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion). c. Confirm the purity and identity of the protein by SDS-PAGE and MS.

3. Ligation Reaction: a. Dissolve the purified peptide-thioester and the N-terminal cysteine protein in equimolar amounts in a ligation buffer (e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.5).[5] b. Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.[3] c. Incubate the reaction mixture at room temperature or 37°C, monitoring the progress by RP-HPLC and MS. Reactions are typically complete within a few hours to overnight.[5]

4. Purification of the Ligated Protein: a. Once the reaction is complete, purify the full-length ligated protein from the starting materials and catalyst using RP-HPLC or other appropriate chromatography methods. b. Characterize the final product by MS to confirm the correct mass and by other analytical techniques (e.g., circular dichroism, functional assays) as needed.

Protocol 3: Cell-Free Protein Synthesis (CFPS) for Site-Specific nnAA Incorporation

This protocol provides a general workflow for incorporating an nnAA into a model protein (e.g., superfolder Green Fluorescent Protein, sfGFP) using an E. coli-based CFPS system and amber suppression.[8][10]